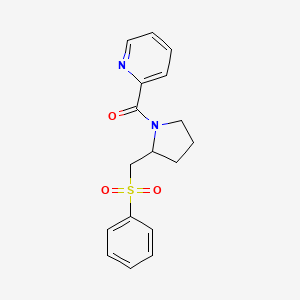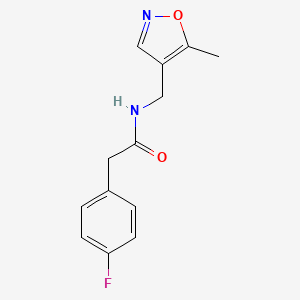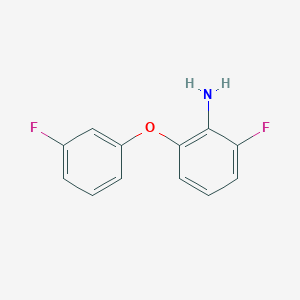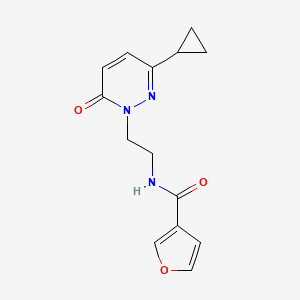
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide, also known as CYM50308, is a novel small molecule compound that has been developed for scientific research purposes. This compound has shown promising results in various studies due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is not fully understood, but it is believed to act as a modulator of the NF-κB pathway. This pathway plays a crucial role in inflammation, cancer, and other diseases. N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide has been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. It has also been shown to protect neurons from oxidative stress-induced damage and reduce the production of reactive oxygen species. In addition, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide in lab experiments is its unique chemical structure and mechanism of action, which makes it a valuable tool for studying the NF-κB pathway and its role in various diseases. However, one limitation of using N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a combination therapy with other anticancer agents. Furthermore, the development of more water-soluble analogs of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide could improve its bioavailability and make it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide involves the reaction of furan-3-carboxylic acid with 2-amino-3-cyclopropyl-6-oxypyridazine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with ethyl bromoacetate to obtain the final product N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide. The purity of the compound can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies as an anti-inflammatory agent, a neuroprotective agent, and a potential anticancer agent.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13-4-3-12(10-1-2-10)16-17(13)7-6-15-14(19)11-5-8-20-9-11/h3-5,8-10H,1-2,6-7H2,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMMXQGAQCAGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

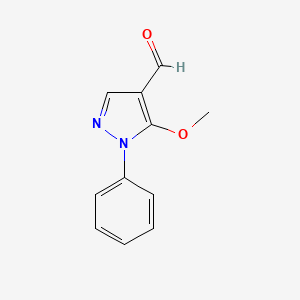
![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2382260.png)

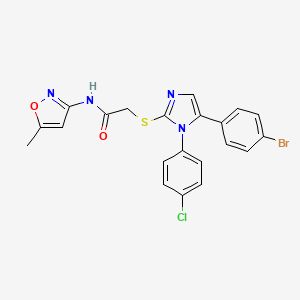
![N-(1-Cyanoethyl)-N-methyl-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2382264.png)



![3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2382273.png)
